molecular formula C16H19N3O2 B2556450 N-(1-cyanobutyl)-6-ethoxy-1H-indole-2-carboxamide CAS No. 1311875-39-4

N-(1-cyanobutyl)-6-ethoxy-1H-indole-2-carboxamide

Cat. No.: B2556450
CAS No.: 1311875-39-4
M. Wt: 285.347
InChI Key: UQGSBZMGXPWDHQ-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-6-ethoxy-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cyanobutyl group, an ethoxy group, and a carboxamide group attached to the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

N-(1-cyanobutyl)-6-ethoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-5-12(10-17)18-16(20)15-8-11-6-7-13(21-4-2)9-14(11)19-15/h6-9,12,19H,3-5H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGSBZMGXPWDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC2=C(N1)C=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanobutyl)-6-ethoxy-1H-indole-2-carboxamide typically involves the reaction of 6-ethoxyindole-2-carboxylic acid with 1-cyanobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanobutyl)-6-ethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-cyanobutyl)-6-ethoxy-1H-indole-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: It is used in studies related to cell signaling pathways and molecular mechanisms of diseases.

    Agriculture: The compound is explored for its potential as a plant growth regulator or pesticide.

    Materials Science: It is investigated for its use in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-6-ethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyanobutyl)-6-ethoxy-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of both the cyanobutyl and ethoxy groups on the indole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

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